molecular formula C16H13FN2O3S B11258448 Ethyl 4-(3-fluorophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Ethyl 4-(3-fluorophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11258448
M. Wt: 332.4 g/mol
InChI Key: ITIRYZDKVWFDOS-UHFFFAOYSA-N
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Description

Ethyl 4-(3-fluorophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential pharmacological properties, including anti-inflammatory, antiviral, and neuroprotective activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-fluorophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4-(3-fluorophenoxy)-5-methylthiophene-3-carboxylate with ethyl cyanoacetate under basic conditions, followed by cyclization and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-fluorophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(3-fluorophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an anti-inflammatory and neuroprotective agent.

    Medicine: Explored for its antiviral and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-fluorophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-chlorophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
  • Ethyl 4-(3-bromophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
  • Ethyl 4-(3-methylphenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Uniqueness

Ethyl 4-(3-fluorophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is unique due to the presence of the fluorophenoxy group, which enhances its lipophilicity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C16H13FN2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 4-(3-fluorophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H13FN2O3S/c1-3-21-16(20)13-9(2)12-14(18-8-19-15(12)23-13)22-11-6-4-5-10(17)7-11/h4-8H,3H2,1-2H3

InChI Key

ITIRYZDKVWFDOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)OC3=CC(=CC=C3)F)C

Origin of Product

United States

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